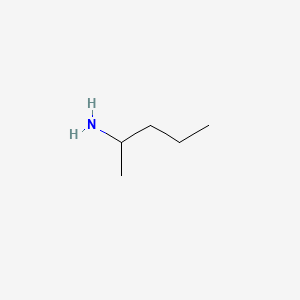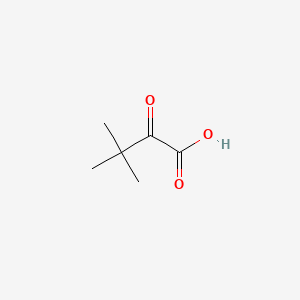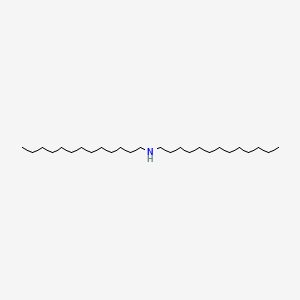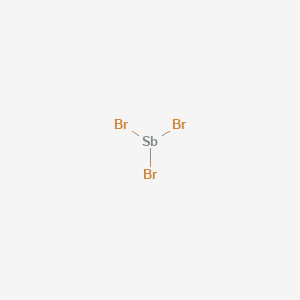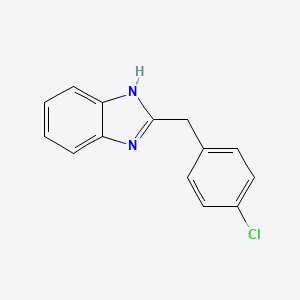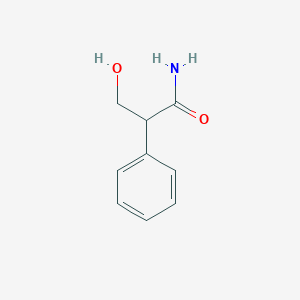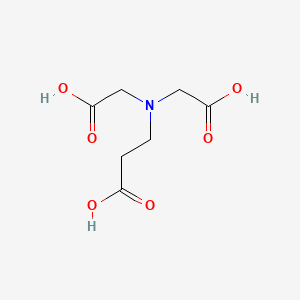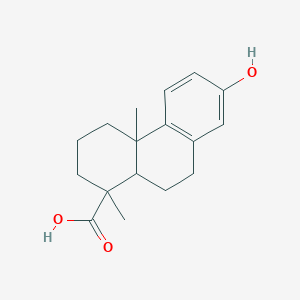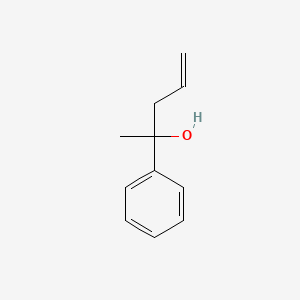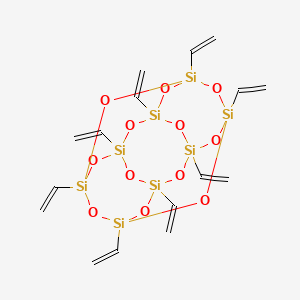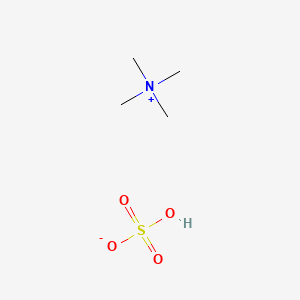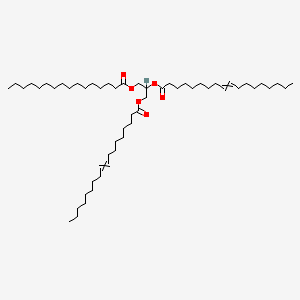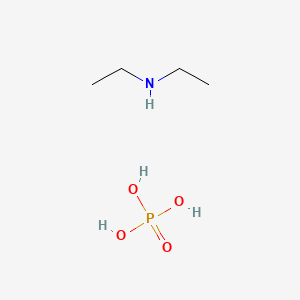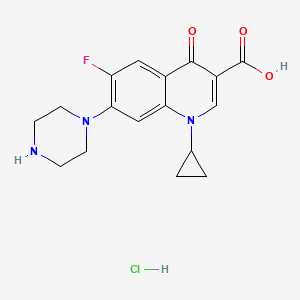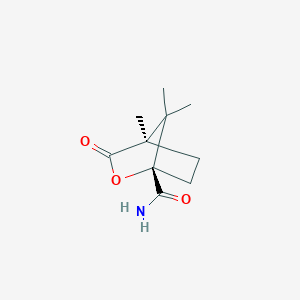
(1S)-(-)-樟脑酸酰胺
描述
“(1S)-(-)-Camphanic acid amide” is a type of amide . Amides are a class of nitrogen-containing compounds related to ammonia and amines . They are formed by replacing the hydroxyl group (OH) of an acid by an amino group (NR2, in which R may represent a hydrogen atom or an organic combining group such as methyl, CH3) .
Synthesis Analysis
Amides are usually prepared by the reaction of an amine with an acid chloride . Ammonia, monosubstituted amines, and disubstituted amines all undergo this reaction . Another method is the direct amidation of esters with amines .
Molecular Structure Analysis
Amides have a general structure in which a nitrogen atom is bonded to a carbonyl carbon atom . The amide functional group is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane .
Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .
科学研究应用
- Amides are extremely important in the pharmaceutical industry . It is estimated that amide preparation is the most common chemical reaction employed in this field .
- Approximately a quarter of all marketed drugs (and two-thirds of all drug candidates) contain at least one amide bond .
- The interaction of amides with biological targets (particularly with respect to N–H pKa and hydrogen bonding) is a key aspect of drug discovery .
- Amides are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .
- The current resurgence of electrosynthesis has led to new and more sustainable syntheses of (and using) amides .
- The amide motif is the critical bond that forms the backbone of peptides, proteins, and a wealth of other biomolecules .
- The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems .
- Amides can also play a role in electrosynthesis .
- They can act as ligating directing groups to assist in metal-catalysed C–H activation reactions .
Pharmaceutical Industry
Synthetic Chemistry
Biological Systems
Electrosynthesis
Coordination Complexes
- Fine Chemicals
- “(1S)-(-)-Camphanic acid amide” is listed as a fine chemical . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications .
- They are often used as starting materials or intermediates in the production of other chemicals or pharmaceuticals .
- Fine Chemicals
- “(1S)-(-)-Camphanic acid amide” is listed as a fine chemical . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications .
- They are often used as starting materials or intermediates in the production of other chemicals or pharmaceuticals .
属性
IUPAC Name |
(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNYFRWPFCGSF-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-(-)-Camphanic acid amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



